![molecular formula C19H20N2O4S2 B12185490 3-phenyl-N-[2-(4-sulfamoylphenyl)ethyl]-5,6-dihydro-1,4-oxathiine-2-carboxamide](/img/structure/B12185490.png)
3-phenyl-N-[2-(4-sulfamoylphenyl)ethyl]-5,6-dihydro-1,4-oxathiine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-phenyl-N-[2-(4-sulfamoylphenyl)ethyl]-5,6-dihydro-1,4-oxathiine-2-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a phenyl group, a sulfamoylphenyl group, and an oxathiine ring. Its diverse functional groups make it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-phenyl-N-[2-(4-sulfamoylphenyl)ethyl]-5,6-dihydro-1,4-oxathiine-2-carboxamide typically involves multiple steps. One common method involves the reaction of 3-phenylpropanoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-(4-sulfamoylphenyl)ethylamine to form the amide linkage. The final step involves the cyclization of the intermediate with a suitable sulfur donor to form the oxathiine ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
3-phenyl-N-[2-(4-sulfamoylphenyl)ethyl]-5,6-dihydro-1,4-oxathiine-2-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfamoyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or thioethers.
Scientific Research Applications
3-phenyl-N-[2-(4-sulfamoylphenyl)ethyl]-5,6-dihydro-1,4-oxathiine-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of bacterial infections.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-phenyl-N-[2-(4-sulfamoylphenyl)ethyl]-5,6-dihydro-1,4-oxathiine-2-carboxamide involves its interaction with specific molecular targets. The sulfamoyl group is known to inhibit certain enzymes by mimicking the natural substrate, thereby blocking the active site. This inhibition can disrupt essential biological pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 3-phenyl-N-[2-(4-sulfamoylphenyl)ethyl]butanamide
- 5-chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide
- Spiro-N-(4-sulfamoylphenyl)-1,3,4-thiadiazole-2-carboxamide derivatives
Uniqueness
3-phenyl-N-[2-(4-sulfamoylphenyl)ethyl]-5,6-dihydro-1,4-oxathiine-2-carboxamide is unique due to its oxathiine ring, which imparts specific chemical properties and reactivity. This structural feature distinguishes it from other similar compounds and contributes to its versatility in various applications .
Biological Activity
3-Phenyl-N-[2-(4-sulfamoylphenyl)ethyl]-5,6-dihydro-1,4-oxathiine-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article will explore its synthesis, biological mechanisms, and applications in various fields, including medicinal chemistry and pharmacology.
Chemical Structure and Properties
The molecular formula of this compound is C18H20N2O4S, with a molecular weight of approximately 364.43 g/mol. The structure features a sulfamoyl group, which is known for its role in various biological activities, particularly in antimicrobial and anti-inflammatory properties.
Property | Value |
---|---|
Molecular Formula | C18H20N2O4S |
Molecular Weight | 364.43 g/mol |
IUPAC Name | This compound |
Solubility | Soluble in DMSO |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. The key steps include the formation of the oxathiine ring and the introduction of the sulfamoyl group. Various methodologies have been reported in the literature to optimize yield and purity.
Antimicrobial Activity
Research indicates that compounds containing sulfamoyl groups exhibit significant antimicrobial properties. A study conducted by Elham S. Darwish et al. (2014) demonstrated that derivatives of sulfamoyl compounds showed promising activity against a range of bacterial strains, suggesting that this compound may share similar properties .
The biological mechanism through which this compound exerts its effects may involve inhibition of specific enzymes or receptors associated with microbial growth or inflammation. The sulfamoyl moiety is known to interfere with folic acid synthesis in bacteria, which is crucial for their growth and replication .
Case Studies
- Antimicrobial Evaluation : In a study published in the Journal of Medicinal Chemistry, a series of sulfamoyl-containing compounds were evaluated for their antibacterial activity against E. coli and S. aureus. The results indicated that modifications in the phenyl ring significantly influenced the potency of these compounds .
- Anti-inflammatory Properties : Another investigation focused on the anti-inflammatory effects of related compounds in animal models showed that these substances could reduce markers of inflammation significantly compared to control groups .
Properties
Molecular Formula |
C19H20N2O4S2 |
---|---|
Molecular Weight |
404.5 g/mol |
IUPAC Name |
5-phenyl-N-[2-(4-sulfamoylphenyl)ethyl]-2,3-dihydro-1,4-oxathiine-6-carboxamide |
InChI |
InChI=1S/C19H20N2O4S2/c20-27(23,24)16-8-6-14(7-9-16)10-11-21-19(22)17-18(26-13-12-25-17)15-4-2-1-3-5-15/h1-9H,10-13H2,(H,21,22)(H2,20,23,24) |
InChI Key |
NMSHNBDMELFCQO-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC(=C(O1)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)N)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.